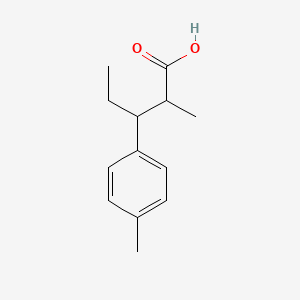

2-Methyl-3-(p-tolyl)pentanoic acid

Description

2-Methyl-3-(p-tolyl)pentanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of pentanoic acid, featuring a methyl group and a p-tolyl group attached to the pentanoic acid backbone

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-methyl-3-(4-methylphenyl)pentanoic acid |

InChI |

InChI=1S/C13H18O2/c1-4-12(10(3)13(14)15)11-7-5-9(2)6-8-11/h5-8,10,12H,4H2,1-3H3,(H,14,15) |

InChI Key |

BRDXEEDISCMKCX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C)C(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 2-Methyl-3-(p-tolyl)pentanoic acid involves the reaction of p-tolylacetic acid with isobutyl bromide in the presence of n-butyllithium. The reaction is carried out in tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, followed by warming to room temperature and stirring overnight. The product is then isolated by acidification and extraction .

Industrial Production Methods

Industrial production methods for 2-Methyl-3-(p-tolyl)pentanoic acid typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(p-tolyl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methyl and p-tolyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-3-(p-tolyl)pentanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-3-(p-tolyl)pentanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

2-Methylpentanoic acid: Similar structure but lacks the p-tolyl group.

3-Methylpentanoic acid: Similar structure but with a different substitution pattern.

p-Tolylacetic acid: Contains the p-tolyl group but lacks the pentanoic acid backbone.

Uniqueness

2-Methyl-3-(p-tolyl)pentanoic acid is unique due to the presence of both the methyl and p-tolyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are desired.

Biological Activity

2-Methyl-3-(p-tolyl)pentanoic acid, also known as (2R)-2-Methyl-3-(4-methylphenyl)pentanoic acid, is a compound that has garnered attention for its potential biological activity and therapeutic applications. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-Methyl-3-(p-tolyl)pentanoic acid features a branched alkyl chain with a methyl and a para-substituted tolyl group, which contributes to its unique chemical behavior. Its molecular formula is C12H16O2, and it has a molecular weight of 192.25 g/mol. The presence of the aromatic ring enhances its lipophilicity, influencing its interaction with biological membranes.

The biological activity of 2-Methyl-3-(p-tolyl)pentanoic acid is primarily attributed to its interactions with various enzymes and receptors. Research indicates that the compound may act as an inhibitor or activator of specific molecular targets, leading to alterations in metabolic pathways and signal transduction cascades.

Potential Mechanisms Include:

- Enzyme Interaction : The compound has been studied for its ability to interact with enzymes involved in metabolic processes, potentially modulating their activity.

- Receptor Binding : It may bind to specific receptors, influencing physiological responses such as inflammation or pain.

Antioxidant Properties

Research has shown that 2-Methyl-3-(p-tolyl)pentanoic acid exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems. In vitro studies have demonstrated its ability to scavenge free radicals effectively .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In animal models, it has shown promise in reducing inflammation markers, suggesting potential use in treating inflammatory diseases .

Case Studies

- Antioxidant Activity Study : A study assessed the antioxidant capacity of various compounds, including 2-Methyl-3-(p-tolyl)pentanoic acid. The results indicated an IC50 value comparable to established antioxidants, highlighting its potential as a natural antioxidant agent .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of this compound in a rat model of induced inflammation. The study reported a significant reduction in paw edema and inflammatory cytokines, supporting its therapeutic potential in inflammatory conditions .

Comparative Analysis

To better understand the biological activity of 2-Methyl-3-(p-tolyl)pentanoic acid, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Methyl-3-(p-tolyl)pentanoic acid | Aromatic branched acid | Antioxidant, anti-inflammatory |

| 4-Methylphenyl derivatives | Aromatic compounds | Various biological activities |

| 2-(4-Methylsulfonylphenyl)indole | Indole derivatives | Antimicrobial, anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.